![molecular formula C14H17N3O4 B5595782 N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5595782.png)

N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

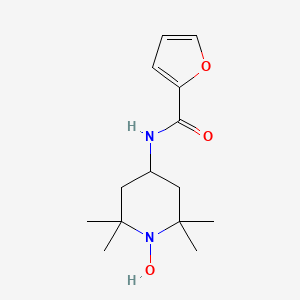

This compound belongs to a class of organic compounds characterized by specific functional groups that dictate its reactivity and physical properties. The presence of allyl, oxoacetamide, and dimethoxybenzylidene groups suggests a molecule with potential applications in material science, catalysis, or as a precursor for further chemical modifications.

Synthesis Analysis

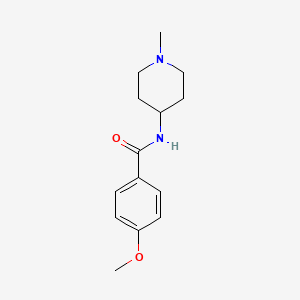

Synthesis of similar compounds often involves multi-step organic reactions, starting from simple precursors to build up the desired molecular complexity. Techniques such as condensation reactions, protection and deprotection of functional groups, and the use of catalysts for selectivity are common (Nussbaumer et al., 1991).

Molecular Structure Analysis

The molecular structure is crucial for understanding the reactivity and properties of the compound. Crystallography and spectroscopic methods like NMR and IR are typically employed to elucidate the structure. Studies on similar compounds have shown the importance of intramolecular hydrogen bonding and the impact of molecular conformation on reactivity (Wouters et al., 2002).

Chemical Reactions and Properties

The chemical behavior of such compounds is influenced by the functional groups present. Reactivity towards nucleophiles, electrophiles, and the ability to undergo cycloaddition or rearrangement reactions are common properties. The presence of allyl and oxoacetamide groups suggests potential for participation in organocatalysis and as intermediates in the synthesis of more complex molecules (Ghosh & Miller, 1996).

Physical Properties Analysis

Physical properties like melting point, solubility, and stability are determined by the molecular structure. The incorporation of dimethoxybenzylidene groups can influence the compound's solubility in organic solvents, which is crucial for its application in synthetic chemistry (Kelly & Jensen, 2001).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards specific reagents, are key for the compound's application in synthesis. The study of such compounds often includes investigations into their reactivity patterns, stability under various conditions, and potential as catalysts or reactants in organic synthesis (Sakai et al., 2022).

Applications De Recherche Scientifique

Organic Synthesis and Functional Group Transformations

A significant application of compounds similar to "N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide" is in the field of organic synthesis. For instance, Nussbaumer et al. (1991) demonstrated the highly selective cleavage of dimethoxybenzylic C-N bonds in tertiary 2,4-dimethoxybenzylamines, leading to the formation of secondary amines through a process involving TFAA-treatment. This highlights the utility of such compounds in synthesizing secondary amines, which are valuable in various synthetic routes (Nussbaumer, Baumann, Dechat, & Harasek, 1991).

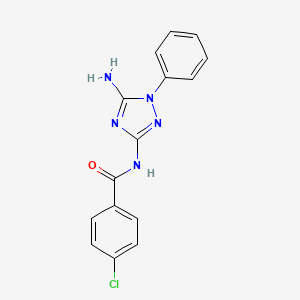

Antimicrobial Activity

Another crucial area of application is in the development of antimicrobial agents. Kumar and Mishra (2015) synthesized novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, demonstrating significant antimicrobial and antifungal activity. This suggests that structurally related compounds, including "N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide," could be potential candidates for antimicrobial drug development (Kumar & Mishra, 2015).

Ligational and Potentiometric Studies

Compounds like "N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide" are also of interest in coordination chemistry. Shah (2016) investigated Copper (II) complexes with similar hydrazone derivatives, providing insights into their analytical, magnetic, and spectroscopic characteristics. These studies are fundamental for understanding the coordination behavior of such compounds, which is essential for designing metal-based drugs and catalysts (Shah, 2016).

Propriétés

IUPAC Name |

N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-4-8-15-13(18)14(19)17-16-9-10-6-5-7-11(20-2)12(10)21-3/h4-7,9H,1,8H2,2-3H3,(H,15,18)(H,17,19)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCQLLFVPASCEA-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=NNC(=O)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=N/NC(=O)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)

![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)

![2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)

![2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5595746.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)

![9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B5595770.png)

![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)

![2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)